molecular formula C20H28FN5O4 B12155425 ethyl 4-(N-{[4-(4-fluorophenyl)piperazin-1-yl]carbonyl}glycyl)piperazine-1-carboxylate

ethyl 4-(N-{[4-(4-fluorophenyl)piperazin-1-yl]carbonyl}glycyl)piperazine-1-carboxylate

Cat. No.: B12155425
M. Wt: 421.5 g/mol
InChI Key: FMCCNHWALUKPGB-UHFFFAOYSA-N
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Description

Ethyl 4-(N-{[4-(4-fluorophenyl)piperazin-1-yl]carbonyl}glycyl)piperazine-1-carboxylate is a synthetic piperazine derivative characterized by a bis-piperazine core interconnected via a glycyl (aminoacetyl) spacer. The structure features:

  • 4-Fluorophenyl-substituted piperazine at the distal end, a motif known to influence receptor binding due to fluorine's electronegativity.
  • Glycyl linker, providing conformational flexibility and hydrogen-bonding capabilities.

While direct pharmacological data for this compound are absent in the provided evidence, its structural features align with piperazine derivatives explored in CNS therapeutics, kinase inhibitors, and antiparasitic agents .

Properties

Molecular Formula

C20H28FN5O4

Molecular Weight

421.5 g/mol

IUPAC Name

ethyl 4-[2-[[4-(4-fluorophenyl)piperazine-1-carbonyl]amino]acetyl]piperazine-1-carboxylate

InChI

InChI=1S/C20H28FN5O4/c1-2-30-20(29)26-13-9-24(10-14-26)18(27)15-22-19(28)25-11-7-23(8-12-25)17-5-3-16(21)4-6-17/h3-6H,2,7-15H2,1H3,(H,22,28)

InChI Key

FMCCNHWALUKPGB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CNC(=O)N2CCN(CC2)C3=CC=C(C=C3)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(N-{[4-(4-fluorophenyl)piperazin-1-yl]carbonyl}glycyl)piperazine-1-carboxylate typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. This reaction is carried out in the presence of a base such as DBU, leading to the formation of protected piperazines . Another method involves the Ugi reaction, which is a multicomponent reaction that forms piperazine derivatives through the condensation of amines, isocyanides, and carbonyl compounds .

Industrial Production Methods

Industrial production methods for this compound often involve parallel solid-phase synthesis and photocatalytic synthesis. These methods are advantageous due to their high yields and scalability .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(N-{[4-(4-fluorophenyl)piperazin-1-yl]carbonyl}glycyl)piperazine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Ethyl 4-(N-{[4-(4-fluorophenyl)piperazin-1-yl]carbonyl}glycyl)piperazine-1-carboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential use in drug development, particularly for its pharmacological activities.

    Industry: Utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of ethyl 4-(N-{[4-(4-fluorophenyl)piperazin-1-yl]carbonyl}glycyl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit specific enzymes involved in metabolic pathways, thereby altering cellular functions .

Comparison with Similar Compounds

Structural Comparisons

Key structural variations among analogs include substituents on the piperazine rings, linker groups, and aromatic moieties. Below is a comparative table:

Compound Name / ID Substituents / Functional Groups Molecular Weight (g/mol) Key Features Reference Evidence
Target Compound Ethyl ester, glycyl linker, 4-fluorophenyl-piperazine ~434.45* Flexible glycyl bridge; fluorophenyl enhances binding affinity; ester improves lipophilicity -
Ethyl 4-[4-(2-methoxyphenyl)piperazin-1-yl]piperidine-1-carboxylate 2-Methoxyphenyl, piperidine core 387.47 Methoxy group may increase solubility; piperidine alters ring conformation
N-[4-(4-Fluorophenyl)-5-{2-[4-(piperazin-1-yl)anilino]pyrimidin-4-yl}-1,3-thiazol-2-yl]... (Compound 16) Thiazole-pyrimidine core, 4-fluorophenyl-piperazine 622.69 Antimalarial activity (Plasmodium falciparum); trifluoroacetate salt enhances stability
4-(4-Fluorophenyl)-N-[4-(pyrrolidin-1-ylcarbonyl)phenyl]piperazine-1-carboxamide Pyrrolidinyl carbonyl, carboxamide linker 424.46 Carboxamide linker rigidifies structure; pyrrolidinyl group may modulate receptor selectivity
Ethyl 4-(4-nitrophenyl)piperazine-1-carboxylate 4-Nitrophenyl, ethyl ester 295.30 Nitro group introduces polarity; potential for nitro-reduction metabolism
Ethyl 4-[N-(2,3-dimethylphenyl)-N-(methanesulfonyl)glycyl]piperazine-1-carboxylate 2,3-Dimethylphenyl, methanesulfonyl-glycyl linker 437.52 Sulfonamide increases acidity; dimethylphenyl enhances steric hindrance

*Calculated based on molecular formula.

Pharmacological Implications

  • Fluorophenyl Group : Enhances binding to serotonin/dopamine receptors and kinases due to fluorine’s electronegativity .
  • Glycyl vs.
  • Ethyl Ester : Common prodrug strategy to improve membrane permeability; hydrolyzed in vivo to active carboxylic acid .

Physicochemical Properties

  • Solubility : Sulfonamide and nitro groups (e.g., ) increase polarity, whereas ethyl esters and fluorophenyl groups enhance lipophilicity.
  • Metabolic Stability : Sulfonamides resist hydrolysis compared to esters, which are prone to esterase activity .

Biological Activity

Ethyl 4-(N-{[4-(4-fluorophenyl)piperazin-1-yl]carbonyl}glycyl)piperazine-1-carboxylate is a complex organic compound belonging to the piperazine class, known for its diverse pharmacological properties. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and structural characteristics that influence its efficacy.

Chemical Structure and Properties

The compound's molecular formula is C23H29FN4O2C_{23}H_{29}FN_{4}O_{2} with a molecular weight of approximately 412.5 g/mol. The structure includes a piperazine ring, a fluorophenyl group, and a carboxylate moiety, which contribute to its biological activity. The presence of the fluorine atom is particularly significant, as it can enhance binding affinity and metabolic stability.

This compound interacts with various biological macromolecules, including receptors and enzymes. Research indicates that it may modulate several signaling pathways, which could lead to therapeutic effects in conditions such as:

  • Cancer : Compounds with similar structures have demonstrated cytotoxic effects against cancer cell lines, suggesting potential applications in oncology.
  • Inflammation : The compound may exhibit anti-inflammatory properties by inhibiting key enzymes involved in inflammatory processes.

Case Studies and Experimental Findings

Several studies have evaluated the biological activity of related compounds, providing insights into the potential effects of this compound:

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructural FeaturesBiological Activity
Ethyl 4-(N-{[4-(3-chloro-phenyl)piperazin-1-yl]carbonyl}glycyl)piperazine-1-carboxylateChlorine substitutionAltered receptor binding profile
Ethyl 4-(N-{[4-methylphenyl)piperazin-1-yl]carbonyl}glycyl)piperazine-1-carboxylateMethyl substitutionPotentially different pharmacokinetics
Ethyl 4-(N-{[2-fluoropheny)piperazin-1-ylethoxycarbonoyl}glycinate)Different fluorination patternVariability in enzyme inhibition

This table illustrates how minor changes in substituents can significantly affect biological activity and pharmacological profiles.

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